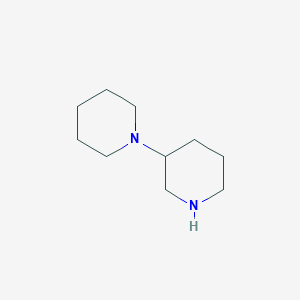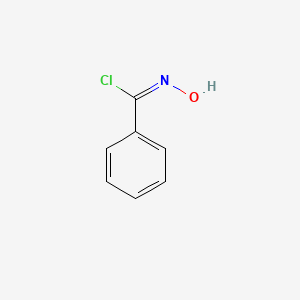
Cyclopropyl(4-nitrophenyl)sulfane
Overview
Description
Cyclopropyl(4-nitrophenyl)sulfane is a chemical compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol. This compound is known for its unique structure, which includes a cyclopropyl group attached to a 4-nitrophenyl sulfane moiety. It is used extensively in various scientific applications due to its reactivity and functional properties.
Mechanism of Action
Mode of Action
. These compounds interact with their targets, leading to changes in the activity of these proteins.
Biochemical Pathways
. Glucokinase plays a key role in the regulation of carbohydrate metabolism. By modulating the activity of this enzyme, Cyclopropyl(4-nitrophenyl)sulfane may influence glucose metabolism pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(4-nitrophenyl)sulfane can be synthesized through the copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid . This method operates under simple conditions and affords the corresponding aryl cyclopropyl sulfides in moderate to excellent yields. The reaction tolerates various substitutions and electron-donating or electron-withdrawing groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of copper catalysis and boronic acids, which are scalable and efficient for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(4-nitrophenyl)sulfane undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions involving the sulfane group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., butyllithium) are employed.
Major Products:
Scientific Research Applications
Cyclopropyl(4-nitrophenyl)sulfane is utilized in various scientific research fields:
Chemistry: As a synthon in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly as glucokinase activators for diabetes treatment.
Industry: Used in the synthesis of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Aryl cyclopropyl sulfides: These compounds share the cyclopropyl sulfide structure but differ in the substituents on the aromatic ring.
Aryl cyclopropyl sulfoxides and sulfones: These are oxidized forms of aryl cyclopropyl sulfides and exhibit different reactivity and applications.
Uniqueness: Cyclopropyl(4-nitrophenyl)sulfane is unique due to the presence of both a cyclopropyl group and a nitrophenyl group, which confer distinct reactivity and functional properties. This combination makes it a valuable compound in synthetic organic chemistry and potential pharmaceutical applications .
Properties
IUPAC Name |
1-cyclopropylsulfanyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELKGKJGKADBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)



![6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038217.png)









